molecular formula C7H7ClF4N2 B1532871 (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 1092958-56-9

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B1532871
CAS No.: 1092958-56-9
M. Wt: 230.59 g/mol
InChI Key: ZUOCTQRDIMYXMG-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a unique chemical compound with the empirical formula C7H7ClF4N2 . It is a solid substance with a molecular weight of 230.59 . The IUPAC name for this compound is "1-[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride" .


Molecular Structure Analysis

The SMILES string representation of this compound is "NNC1=C(F)C=CC(C(F)(F)F)=C1.Cl" . The InChI representation is "1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H" .


Physical and Chemical Properties Analysis

This compound is a white solid .

Scientific Research Applications

Fluorescent Probes for Biological and Water Samples

(Zhu et al., 2019) describe the use of a fluorescent probe, utilizing a form of hydrazine, for detecting hydrazine in environmental water systems and biological cells. This probe exhibits low cytotoxicity and is suitable for fluorescence imaging in specific cells and zebrafish.

Reactivity and Stability in Pharmaceutical Applications

(Mary et al., 2021) explore the reactivity and stability properties of hydrazine derivatives, highlighting their increasing stability and decreasing reactivity, which is beneficial for pharmaceutical applications. These findings are important for future experimental validations in drug development.

Organic Synthesis and Regioselective Reactions

(Ichikawa et al., 1996) discuss the regioselective synthesis of fluorinated pyrazoles using hydrazines, an important process in organic chemistry for creating specific molecular structures.

Kinetic Studies in Chemical Determinations

(Athanasiou-Malaki & Koupparis, 1989) focus on the kinetic study of hydrazines' reactions, showcasing the use of hydrazines in developing precise chemical determination methods.

Antimicrobial Compound Synthesis

(Dinnimath et al., 2011) detail the synthesis of compounds from hydrazine, which are tested for antibacterial, antifungal, and antitubercular activities, indicating the role of hydrazines in creating potential antimicrobial agents.

Next-Generation Fluorescent Probes

(Jung et al., 2019) propose a next-generation fluorescent probe for hydrazine detection. This innovative approach improves upon existing probes, enhancing practical applications in environmental and biological analysis.

Photochemical Studies

(Leyva & Sagredo, 1998) explore the photochemical reactions of fluorophenyl azides, including hydrazines, highlighting the importance of these reactions in understanding chemical properties and behaviors.

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2.ClH/c8-5-2-1-4(7(9,10)11)3-6(5)13-12;/h1-3,13H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCTQRDIMYXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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